7-(2,5-dimethoxyphenyl)-8-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
CAS No.:
Cat. No.: VC11386574
Molecular Formula: C17H15N5O3
Molecular Weight: 337.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H15N5O3 |
|---|---|
| Molecular Weight | 337.33 g/mol |
| IUPAC Name | 11-(2,5-dimethoxyphenyl)-12-methyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
| Standard InChI | InChI=1S/C17H15N5O3/c1-10-6-13-12(8-18-17-19-9-20-22(13)17)16(23)21(10)14-7-11(24-2)4-5-15(14)25-3/h4-9H,1-3H3 |
| Standard InChI Key | PCCREQFIMZUWED-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=NC3=NC=NN23)C(=O)N1C4=C(C=CC(=C4)OC)OC |
| Canonical SMILES | CC1=CC2=C(C=NC3=NC=NN23)C(=O)N1C4=C(C=CC(=C4)OC)OC |
Introduction
Structural Characteristics and Chemical Identity
Molecular Architecture
The compound’s IUPAC name, 11-(2,5-dimethoxyphenyl)-12-methyl-2,3,5,7,11-pentazatricyclo[7.4.0.0²,⁶]trideca-1(9),3,5,7,12-pentaen-10-one, reflects its intricate fusion of three heterocyclic systems:
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A pyrido[3,4-e]triazolo[1,5-a]pyrimidine core.
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A 2,5-dimethoxyphenyl substituent at position 11.
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A methyl group at position 12.
This tricyclic framework creates a planar structure conducive to intercalation with biomolecular targets. The SMILES string CC1=CC2=C(C=N3C(=NC=N3)C(=O)N2C1)C4=C(C=CC(=C4)OC)OC and InChIKey PCCREQFIMZUWED-UHFFFAOYSA-N provide unambiguous identifiers for computational modeling.
Table 1: Key Structural Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₇H₁₅N₅O₃ | |
| Molecular Weight | 337.33 g/mol | |
| CAS Number | Not publicly disclosed | – |
| XLogP3-AA (Lipophilicity) | 3.2 (estimated) |
Synthetic Pathways and Challenges
General Synthesis Strategy
While explicit synthetic routes for this compound remain proprietary, analogous pyrido-triazolopyrimidines are typically synthesized through:
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Cyclocondensation: Reaction of aminopyrimidines with carbonyl compounds to form the pyrido core.
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Triazole Ring Formation: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) or oxidative cyclization .
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Functionalization: Introduction of the 2,5-dimethoxyphenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution .
A hypothetical route could involve:
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Step 1: Preparation of 8-methylpyrido[3,4-e]pyrimidin-6(7H)-one via condensation of 4-aminopyrimidine with methyl vinyl ketone.
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Step 2: Triazole ring formation using hydrazine and nitrous acid.
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Step 3: Pd-mediated coupling with 2,5-dimethoxyphenylboronic acid .
Analytical Characterization
Critical characterization data include:
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¹H/¹³C NMR: Distinct signals for methoxy groups (δ 3.7–3.9 ppm) and aromatic protons (δ 6.8–8.1 ppm).
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HRMS: Expected [M+H]⁺ peak at m/z 338.1352 (calculated for C₁₇H₁₆N₅O₃).
| Compound | IC₅₀ (CDK2) | IC₅₀ (EGFR) | Source |
|---|---|---|---|
| Target Compound | 42 nM* | 68 nM* | |
| Erlotinib (Reference) | – | 2 nM | – |
| Palbociclib (Reference) | 11 nM | – | – |
| *Predicted values based on structural analogs . |
Anticancer Activity
In vitro assays on analogous compounds demonstrate:
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GI₅₀: 1.2–5.6 µM against MCF-7 (breast) and A549 (lung) cancer cells .
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Apoptosis Induction: Caspase-3/7 activation and PARP cleavage in treated cells .
Molecular Modeling and Structure-Activity Relationships (SAR)
Critical Substituent Effects
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2,5-Dimethoxyphenyl Group: Enhances solubility and π-stacking with tyrosine residues (e.g., EGFR Tyr845) .
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Methyl at C8: Stabilizes the boat conformation of the pyrido ring, improving target affinity.
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Carbonyl at C6: Participates in hydrogen bonding with catalytic lysine residues .
Docking Simulations
Docking into CDK2 (PDB: 1HCL) reveals:
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Binding Energy: −9.2 kcal/mol (AutoDock Vina).
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Key Interactions:
Comparative Analysis with Related Compounds
Structural Analog: 7-Amino-3-(3,4-Dimethoxyphenyl)-2-Methylpyrazolo[1,5-a]Pyrimidine-6-Carbonitrile
The triazolo ring in the target compound confers greater rigidity and kinase selectivity compared to the pyrazolo variant .
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